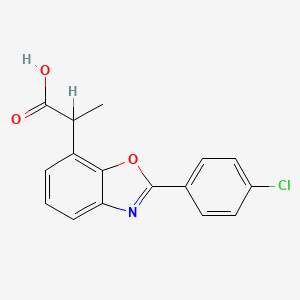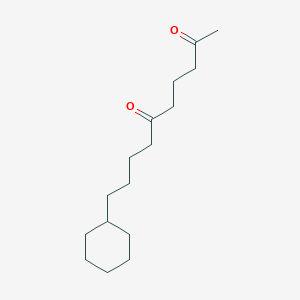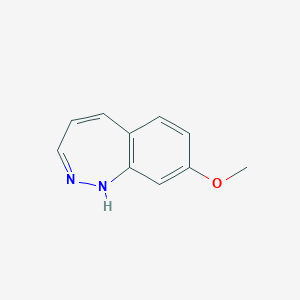
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate is a high-purity chemical compound with a molecular weight of 182.26 g/mol. This versatile building block, identified by the CAS number 67838-02-2, offers a unique blend of reactivity and stability, making it a valuable asset in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction conditions optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: Similar in structure but differs in the position and type of substituents.
Cyclohexanone, 2-methyl-5-(1-methylethenyl)-: Another structurally related compound with different substituents.
Uniqueness
Methyl (1S)-2-oxo-1-(prop-2-en-1-yl
Propiedades
Número CAS |
58648-11-6 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl (1S)-2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-7-11(10(13)14-2)8-5-4-6-9(11)12/h3H,1,4-8H2,2H3/t11-/m1/s1 |
Clave InChI |
OURWLCPHOKLVAJ-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)[C@@]1(CCCCC1=O)CC=C |
SMILES canónico |
COC(=O)C1(CCCCC1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)




![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
